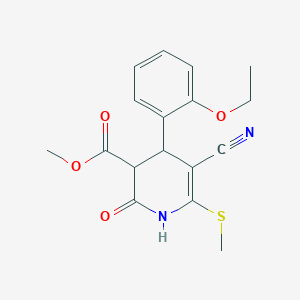![molecular formula C16H11FO3 B11664622 7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one](/img/structure/B11664622.png)
7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to the chromen-2-one core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out under mild conditions and involves the condensation of a phenol derivative with a β-keto ester in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-fluorophenol and ethyl acetoacetate.
Catalyst: Concentrated sulfuric acid or aluminum chloride.
Reaction Conditions: The reaction mixture is heated to 100-120°C for several hours.
Product Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation.
Major Products Formed
Oxidation: Formation of 7-[(2-fluorophenyl)methoxy]-2H-chromen-2,3-dione.
Reduction: Formation of 7-[(2-fluorophenyl)methoxy]-chroman-2-one.
Substitution: Formation of halogenated derivatives such as this compound with additional halogen atoms.
科学的研究の応用
7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of fluorescent dyes and materials with specific optical properties.
作用機序
The mechanism of action of 7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways depend on the specific biological context and the target molecules involved.
類似化合物との比較
Similar Compounds
- 7-[(2-fluorophenyl)methoxy]-4-phenyl-2H-1-benzopyran-2-one
- 8-[(2-fluorophenyl)methoxy]-2H-chromen-2-one
Uniqueness
7-[(2-fluorophenyl)methoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C16H11FO3 |
|---|---|
分子量 |
270.25 g/mol |
IUPAC名 |
7-[(2-fluorophenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C16H11FO3/c17-14-4-2-1-3-12(14)10-19-13-7-5-11-6-8-16(18)20-15(11)9-13/h1-9H,10H2 |
InChIキー |
ULPKRYYPVMQRFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664550.png)
![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]thiophene-2-carbohydrazide](/img/structure/B11664562.png)

![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11664568.png)
![(3E)-5-bromo-3-[(2,6-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11664576.png)
![N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11664583.png)
![(2-chlorophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11664589.png)
![N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664590.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(1,3-benzodioxol-5-ylmethyl)furan-2-carboxamide](/img/structure/B11664596.png)
![N-(4-chlorophenyl)-2-[(thiophen-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11664605.png)
![ethyl (2Z)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11664609.png)
![(2E,5Z)-3-Cyclopentyl-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11664621.png)
![Methyl 4,5-dimethyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]thiophene-3-carboxylate](/img/structure/B11664623.png)
